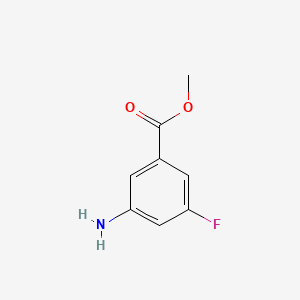

Methyl 3-amino-5-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJVXMOMKWEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396712 | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-46-5 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-amino-5-fluorobenzoate

CAS Number: 884497-46-5

This technical guide provides a comprehensive overview of Methyl 3-amino-5-fluorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, spectroscopic data, and its emerging role in the synthesis of bioactive molecules, particularly in the context of immuno-oncology.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. The presence of amino, fluoro, and methyl ester functional groups on the benzene ring imparts unique reactivity and makes it a valuable precursor for the synthesis of more complex molecules.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 884497-46-5 | [2][3][4][5] |

| Molecular Formula | C₈H₈FNO₂ | [2][3][4] |

| Molecular Weight | 169.15 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Purity | ≥95% - ≥98% | [2][4] |

| Solubility | Slightly soluble in water. | [3] |

| Storage | Store in a cool, dry place, in a well-sealed container. Protect from light. Store away from oxidizing agents. | [2][3] |

Synthesis

Experimental Protocol: Esterification of 3-amino-5-fluorobenzoic Acid

This protocol is a standard procedure for the esterification of aromatic carboxylic acids and is expected to be applicable for the synthesis of this compound.

Materials:

-

3-amino-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-fluorobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Workflow Diagram:

Caption: Esterification of 3-amino-5-fluorobenzoic acid.

Spectroscopic Data

While specific spectra for this compound were not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks and Features |

| ¹H NMR | - Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals. - The amino group protons will appear as a broad singlet, typically between 3.5 and 5.0 ppm. - The methyl ester protons will appear as a sharp singlet around 3.8-3.9 ppm. |

| ¹³C NMR | - The carbonyl carbon of the ester will appear around 165-170 ppm. - The aromatic carbons will appear in the range of 105-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant. - The methyl carbon of the ester will appear around 50-55 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹. - C=O stretching of the ester will be a strong band around 1700-1730 cm⁻¹. - C-N stretching will be in the region of 1250-1350 cm⁻¹. - C-F stretching will be observed as a strong band in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) should be observed at m/z = 169. - Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 138, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 110. |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the presence of multiple functional groups that can be further modified.[1] The introduction of a fluorine atom into drug candidates can significantly improve their metabolic stability, binding affinity, and bioavailability.

Potential Role in the Synthesis of ENPP1 Inhibitors and STING Pathway Modulators

Recent research in immuno-oncology has focused on the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which plays a critical role in the innate immune response to cancer.[6][7][8][9] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates this pathway by hydrolyzing the STING agonist 2'3'-cGAMP.[6][7][8][9] Therefore, inhibitors of ENPP1 are being actively investigated as potential cancer immunotherapeutics.

The general structure of some reported ENPP1 inhibitors contains substituted aromatic cores. While no direct synthesis of ENPP1 inhibitors using this compound has been found in the searched literature, its structural motifs suggest its potential as a starting material for the synthesis of novel ENPP1 inhibitors or other modulators of the STING pathway. The amino group can be functionalized to introduce various side chains, and the ester can be hydrolyzed to the carboxylic acid for further modifications.

Logical Relationship Diagram:

Caption: Potential role in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the cGAS-STING pathway. Its versatile structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex bioactive molecules. Further research into its applications is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chemscene.com [chemscene.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound 95% | CAS: 884497-46-5 | AChemBlock [achemblock.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-fluorobenzoate is an aromatic organic compound that holds significant interest within the fields of pharmaceutical research and synthetic chemistry. As a substituted aniline and benzoic acid derivative, its structural motifs are prevalent in a wide array of biologically active molecules. The presence of a fluorine atom, an amino group, and a methyl ester imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties govern its solubility, permeability, and interaction with biological targets, making them critical parameters in drug discovery and development.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884497-46-5 | [1][2] |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.15 g/mol | [1] |

| Appearance | White to yellow solid | Thermo Fisher Scientific |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| Computed logP | 1.1945 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for compound characterization. Below are detailed, generalized experimental protocols that can be employed to measure the key properties of this compound.

Synthesis and Purification of this compound

A plausible and common method for the synthesis of this compound is the Fischer esterification of 3-amino-5-fluorobenzoic acid.[4]

Materials:

-

3-amino-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-5-fluorobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and carefully neutralize the acidic mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the pure product.[5]

Workflow for Synthesis and Purification

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Determination of Boiling Point (for liquid compounds)

While this compound is a solid, this general procedure is applicable for liquid organic compounds.[7][8]

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer and immerse them in a Thiele tube filled with a high-boiling point oil.

-

Heat the Thiele tube gently and uniformly.[7]

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.[9]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[10][11]

Materials:

-

1-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)

-

This compound

-

Centrifuge tubes

-

Shaker

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or octanol phase.

-

Add equal volumes of the pre-saturated octanol and aqueous phases to a centrifuge tube.

-

Add a known amount of the stock solution to the tube.

-

Seal the tube and shake it for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw aliquots from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is important for understanding the ionization state of a compound at a given pH. Potentiometric titration is a common method for its determination.[12][13]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water. Due to the basicity of the amino group, titration will typically be performed with a strong acid.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized strong acid from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For the protonation of the amino group, the pKa is the pH at the half-equivalence point.

Logical Relationships in Physicochemical Property Determination

The determination of these physicochemical properties often follows a logical sequence, where the results of one experiment can inform the next.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with comprehensive, generalized protocols for their experimental determination. The tabulated data and workflow diagrams offer a structured approach for researchers and drug development professionals to understand and characterize this important chemical entity. While some experimental values for this specific compound are not widely published, the provided methodologies offer a robust framework for their empirical determination, which is essential for advancing its application in medicinal chemistry and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. scribd.com [scribd.com]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to Methyl 3-amino-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-fluorobenzoate is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring an aminobenzoate scaffold with a fluorine substituent, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can modulate the physicochemical properties of the parent molecule, such as its metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential applications of this compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzene derivative with a methyl ester, an amino group, and a fluorine atom attached to the aromatic ring. These functional groups are positioned at carbons 1, 3, and 5, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO₂ | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Weight | 169.15 g/mol | --INVALID-LINK--[1] |

| CAS Number | 884497-46-5 | --INVALID-LINK--[2] |

| Appearance | White to yellow solid | --INVALID-LINK--[1] |

| SMILES | O=C(OC)C1=CC(F)=CC(N)=C1 | --INVALID-LINK--[1] |

| Purity | ≥98% | --INVALID-LINK--[1] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-amino-5-fluorobenzoic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

Materials:

-

3-Amino-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing 3-amino-5-fluorobenzoic acid, add an excess of anhydrous methanol.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Figure 1. Synthetic workflow for this compound.

Spectroscopic Characterization

While specific, publicly available NMR spectra for this compound are scarce, data for structurally similar compounds can provide an estimation of the expected chemical shifts. For instance, the related compound, Methyl 3-amino-5-fluoro-2-iodobenzoate, has been characterized, and its spectral data offers a point of comparison.[3] The presence of the electron-donating amino group and the electron-withdrawing fluorine and ester groups will influence the chemical shifts of the aromatic protons and carbons.

Table 2: Predicted and Comparative NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Comparative Data for Methyl 3-amino-5-fluoro-2-iodobenzoate (CDCl₃) (ppm)[3] |

| ¹H NMR | ||

| Aromatic CH | 6.5 - 7.5 | 6.82 (dd, J=8.7, 2.7 Hz, 1H), 6.59 (dd, J=9.9, 2.7 Hz, 1H) |

| NH₂ | 3.5 - 4.5 (broad) | 4.52 (br. s., 2H) |

| OCH₃ | ~3.9 | 3.92 (s, 3H) |

| ¹³C NMR | ||

| C=O | ~167 | 167.3 (d, J=2.7 Hz) |

| C-F | ~163 (d, JC-F ≈ 246 Hz) | 163.2 (d, J=246.1 Hz) |

| C-NH₂ | ~149 | 149.5 (d, J=10.9 Hz) |

| Aromatic C | 100 - 140 | 138.3 (d, J=9.1 Hz), 107.2 (d, J=25.4 Hz), 103.3 (d, J=25.4 Hz) |

| OCH₃ | ~52 | 52.8 |

| ¹⁹F NMR | -113.7 |

Note: Predicted values are estimations based on typical chemical shift ranges for similar functional groups.

Relevance in Drug Discovery and Development

The 3-amino-5-halobenzoic acid scaffold is recognized as an important motif in the design of biologically active molecules and pharmaceuticals.[3] The strategic placement of the amino, fluoro, and carboxylic acid (or ester) functionalities provides multiple points for further chemical modification, allowing for the exploration of a diverse chemical space.

This compound serves as a key intermediate in the synthesis of more complex molecules. Its utility is evidenced by its citation in various patents for the preparation of proprietary compounds, underscoring its relevance to drug development professionals.[4] The incorporation of the 3-amino-5-fluorobenzoate moiety can be a critical step in building the core structure of potential drug candidates.

References

spectroscopic data (NMR, IR, MS) for Methyl 3-amino-5-fluorobenzoate

A comprehensive analysis of the spectroscopic data for Methyl 3-amino-5-fluorobenzoate, a valuable intermediate in pharmaceutical and chemical research, is presented in this technical guide.[1][2][3] This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic CH | 6.8 - 7.5 | Multiplet | Ar-H | |

| NH₂ | 3.5 - 4.5 | Broad Singlet | Amine Protons | |

| OCH₃ | ~3.8 | Singlet | Methyl Ester Protons | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl C=O | ~166 | Ester Carbonyl | ||

| Aromatic C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) | Carbon bonded to Fluorine | ||

| Aromatic C-NH₂ | ~148 | Carbon bonded to Amine | ||

| Aromatic C-COOCH₃ | ~132 | Carbon bonded to Ester | ||

| Aromatic CH | 105 - 120 | Aromatic Carbons | ||

| OCH₃ | ~52 | Methyl Ester Carbon |

Note: Predicted values are based on analogous compounds such as methyl 3-fluorobenzoate and methyl 3-aminobenzoate.[4][5]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Absorptions / Fragments | Interpretation |

| IR Spectroscopy (cm⁻¹) | 3450 - 3300 (two bands) | N-H stretching of primary amine |

| 3100 - 3000 | Aromatic C-H stretching | |

| 1720 - 1700 | C=O stretching of the ester | |

| 1620 - 1580 | N-H bending and aromatic C=C stretching | |

| 1250 - 1200 | Asymmetric C-O-C stretching of the ester | |

| 1100 - 1000 | Symmetric C-O-C stretching of the ester | |

| Mass Spectrometry (m/z) | 169 | Molecular ion (M⁺) |

| 138 | Loss of methoxy group (-OCH₃) | |

| 110 | Loss of carbomethoxy group (-COOCH₃) |

Note: IR data is predicted based on typical functional group absorptions. Mass spectrometry fragments are predicted based on the structure of this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution should be free of particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a wider spectral window and a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small organic molecules and often results in fragmentation, providing structural information.

-

Data Acquisition:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-fluorobenzoate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the primary synthesis pathways for this important intermediate. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting. The predominant and most well-documented synthetic route proceeds via a two-step process: the esterification of 3-fluoro-5-nitrobenzoic acid followed by the reduction of the corresponding nitro intermediate.

Introduction

This compound (CAS No. 884497-46-5) is a substituted aromatic amine that serves as a versatile precursor in the development of a wide range of biologically active molecules. Its structural features, including the fluorine atom and the amino group, are often incorporated into drug candidates to modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details the most common and efficient synthetic methodologies for the preparation of this compound, with a focus on providing actionable experimental details for research and development professionals.

Primary Synthesis Pathway

The most prevalent synthetic route to this compound involves a two-step sequence starting from 3-fluoro-5-nitrobenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields achieved in both the esterification and reduction steps.

Step 1: Fischer Esterification of 3-Fluoro-5-nitrobenzoic Acid

The initial step involves the conversion of the carboxylic acid group of 3-fluoro-5-nitrobenzoic acid to its corresponding methyl ester, Methyl 3-fluoro-5-nitrobenzoate. This is typically achieved through a Fischer esterification reaction, which utilizes an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

-

To a solution of 3-fluoro-5-nitrobenzoic acid (1 equivalent) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while maintaining the temperature below 20°C with an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3-fluoro-5-nitrobenzoate.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Reduction of Methyl 3-fluoro-5-nitrobenzoate

The second step is the reduction of the nitro group of Methyl 3-fluoro-5-nitrobenzoate to an amino group to yield the final product, this compound. Several reduction methods are effective for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a commonly used catalyst.

-

Dissolve Methyl 3-fluoro-5-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature for 2-8 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Reduction using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classical and cost-effective method.

-

To a mixture of Methyl 3-fluoro-5-nitrobenzoate (1 equivalent) in ethanol and water, add iron powder (3-5 equivalents).

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Maintain the reaction at reflux for 2-4 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction mixture and filter through Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Neutralize the aqueous residue with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Stannous chloride (SnCl2) is another effective reagent for the reduction of aromatic nitro groups.

-

Dissolve Methyl 3-fluoro-5-nitrobenzoate (1 equivalent) in ethanol or ethyl acetate.

-

Add a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, pour the reaction mixture into ice-water and basify with a concentrated sodium hydroxide solution to precipitate tin salts.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound via the primary pathway.

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Esterification | 3-Fluoro-5-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | 85-95 |

| 2a | Reduction | Methyl 3-fluoro-5-nitrobenzoate | H₂, Pd/C | Methanol | RT | 2-8 | 90-99 |

| 2b | Reduction | Methyl 3-fluoro-5-nitrobenzoate | Fe, HCl | Ethanol/Water | Reflux | 2-4 | 80-90 |

| 2c | Reduction | Methyl 3-fluoro-5-nitrobenzoate | SnCl₂·2H₂O, HCl | Ethanol | RT-50 | 1-3 | 85-95 |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Synthesis

Caption: A generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various drug discovery programs. The two-step pathway involving Fischer esterification followed by nitro group reduction offers a reliable and high-yielding route to this important building block. The choice of reduction methodology can be adapted based on the available laboratory equipment, cost considerations, and the scale of the synthesis. This guide provides the necessary technical details to enable researchers to confidently and efficiently synthesize this compound for their research and development needs.

An In-depth Technical Guide to the Purity and Available Grades of Methyl 3-amino-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and commercially available grades of Methyl 3-amino-5-fluorobenzoate (CAS No. 884497-46-5), a key building block in pharmaceutical and agrochemical research. This document details the common purity levels, potential impurities, and the analytical methodologies used to ensure its quality.

Commercially Available Grades and Specifications

This compound is primarily available in two main grades from various chemical suppliers. The purity is typically determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Commercially Available Grades of this compound

| Grade | Purity Specification | Appearance | Assay Method |

| Reagent Grade | ≥ 98%[1] | White to yellow solid[2] | HPLC |

| Technical Grade | 95%[3] | Off-white to brown solid | HPLC |

Note: Specifications may vary slightly between suppliers. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Synthesis and Potential Impurities

The most common synthetic route to this compound is the esterification of 3-amino-5-fluorobenzoic acid. Understanding this synthesis is crucial for identifying potential impurities.

A representative synthesis workflow is outlined below:

Based on this synthetic route, several potential impurities could be present in the final product.

Table 2: Potential Impurities in this compound

| Impurity | Source |

| 3-Amino-5-fluorobenzoic acid | Unreacted starting material |

| Residual Solvents (e.g., Methanol, Toluene) | From reaction and purification steps |

| Unidentified by-products | Side reactions during esterification |

| Water | Incomplete drying of the final product |

The logical relationship between the synthesis and potential impurities can be visualized as follows:

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the esterification of 3-amino-5-fluorobenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-5-fluorobenzoic acid in methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Representative HPLC Method for Purity Analysis

This protocol provides a general HPLC method for the purity determination of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly used for aromatic amines.

-

Gradient Example: Start with 10% acetonitrile and increase to 90% over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

The workflow for the analytical quality control of this compound can be summarized as follows:

References

An In-depth Technical Guide to Methyl 3-amino-5-fluorobenzoate: Safety, Handling, and Storage

This technical guide provides comprehensive safety, handling, and storage information for Methyl 3-amino-5-fluorobenzoate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical supplier information.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 884497-46-5 | [2][3] |

| Molecular Formula | C8H8FNO2 | [2][3] |

| Molecular Weight | 169.16 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Purity | >97.5% (HPLC) | [3] |

| Solubility | Slightly soluble in water. | [4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere. | [5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[2][6] Some sources also indicate H302 (Harmful if swallowed).[7] It is important to note that the toxicological properties of this product have not been fully investigated or determined.[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

Due to the presence of an aromatic amine moiety, caution is warranted during handling as some derivatives of this functional group have mutagenic potential.[8]

The following diagram outlines the recommended personal protective equipment to be used when handling this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling:

-

Use caution when handling and limit exposure to the chemical.[2]

-

Do not breathe dust or vapor.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Ensure adequate ventilation during use and handle only in a chemical fume hood.[2]

-

Have a safety shower and eye wash station readily available.[2]

Storage:

-

Keep the container tightly closed.[2]

-

Store in a cool, dry, well-ventilated place.[2]

-

Keep in a dark place under an inert atmosphere at room temperature.[5]

Incompatibilities:

Hazardous Decomposition Products:

-

Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of nitrogen.[2]

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

First-Aid and Emergency Procedures

In case of exposure or accident, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Eyes | Rinse cautiously with clean, running water for at least 15 minutes, keeping the eyes open. Cool water may be used. Seek medical attention.[2] |

| Skin | Wash the affected area with generous quantities of running water and non-abrasive soap. Cool water may be used. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing before reusing.[2] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |

| Ingestion | May be harmful if ingested. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[2]

-

Special Procedures: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[2]

The following diagram outlines the steps to take in the event of a spill.

Representative Experimental Protocol: Synthesis of Methyl 3-fluoro-5-iodobenzoate

While specific, detailed experimental protocols for various reactions involving this compound are not widely published in peer-reviewed journals, its use as a synthetic intermediate is documented in patent literature.[9][10][11][12] A common transformation for an aromatic amine like this is a Sandmeyer-type reaction, for example, conversion to an iodo-substituted compound. The following is a representative, general protocol for such a reaction.

Objective: To convert this compound to Methyl 3-fluoro-5-iodobenzoate via a diazotization-iodination sequence.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium thiosulfate (Na2S2O3)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a solution of aqueous hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N2 gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired Methyl 3-fluoro-5-iodobenzoate.

-

The following diagram outlines the workflow for the representative synthesis described above.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is largely unavailable.

-

Acute Effects: It is considered an irritant and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.[2] The toxicological properties have not been fully investigated.[2]

-

Chronic Effects: Prolonged exposure may lead to cumulative toxic effects, particularly affecting the liver and central nervous system, although comprehensive data is limited.[8]

-

Carcinogenicity: There is no conclusive evidence linking this compound to carcinogenicity, and it has not been classified by IARC or the EPA.[8]

-

Ecological Information: Data on mobility, persistence, degradability, and cumulative potential are not available.[2]

Disposal Considerations

Dispose of this compound and its containers in accordance with federal, state, and local regulations. One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines.

References

- 1. 884497-46-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 884497-46-5 [chemicalbook.com]

- 5. 884497-46-5|this compound|BLD Pharm [bldpharm.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. Page loading... [guidechem.com]

- 9. ES2903390T3 - Methods for preparing new IDH1 inhibitors - Google Patents [patents.google.com]

- 10. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 11. CN109651376B - Synthetic method of azepino [5,4,3-cd ] indol-6-one compound - Google Patents [patents.google.com]

- 12. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]

Commercial Sourcing and Technical Guide: Methyl 3-amino-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-fluorobenzoate is a key building block in medicinal chemistry and drug discovery. Its substituted aniline structure, featuring both an amino group and a fluorine atom, makes it a valuable starting material for the synthesis of a wide range of biologically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the commercial availability of this compound, a representative synthesis protocol, and its potential applications in drug development, particularly in the context of kinase inhibitor synthesis.

Commercial Suppliers

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Prices and availability are subject to change and should be confirmed on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals | H63038.03 | 98% | 1 g | $90.30[1] |

| H63038.06 | 98% | 5 g | $345.65[2] | |

| ChemScene | CS-W005376 | ≥98% | Inquire for details | Inquire for details[3] |

| AChemBlock | S70980 | 95% | Inquire for details | Inquire for details[4] |

| Clearsynth | CS-O-46215 | Inquire for details | Inquire for details | Inquire for details[5] |

| BLD Pharm | Inquire for details | Inquire for details | Inquire for details | Inquire for details[6] |

Physicochemical Properties

Experimental Protocols

The following is a representative two-step synthesis for this compound, based on common organic chemistry procedures for the synthesis of similar fluorinated aminobenzoic acid esters. This protocol is for informational purposes and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 3-Amino-5-fluorobenzoic acid

This step involves the reduction of a nitro group to an amine. The starting material, 3-fluoro-5-nitrobenzoic acid, can be synthesized through the nitration of 3-fluorobenzoic acid.

Materials:

-

3-fluoro-5-nitrobenzoic acid

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-5-nitrobenzoic acid, ethanol, and water.

-

Heat the mixture to reflux.

-

In a separate beaker, prepare a solution of ammonium chloride in water.

-

To the refluxing mixture, add iron powder in portions, followed by the dropwise addition of the ammonium chloride solution.

-

Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A precipitate of 3-amino-5-fluorobenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of 3-Amino-5-fluorobenzoic acid

This step converts the carboxylic acid to its methyl ester. A common method is Fischer esterification.

Materials:

-

3-Amino-5-fluorobenzoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 3-amino-5-fluorobenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery

Substituted anilines, such as this compound, are crucial intermediates in the synthesis of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target specific kinases have become a major class of therapeutic agents.

The 3-amino group of this compound provides a reactive handle for the introduction of various heterocyclic scaffolds that can mimic the hinge-binding region of ATP in the kinase active site. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the protein and can also block potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.

Logical Workflow in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting a specific kinase.

Caption: A simplified workflow for the use of this compound in drug discovery.

Representative Signaling Pathway: Kinase Cascade

The diagram below depicts a generic kinase signaling cascade, a common target for inhibitors derived from building blocks like this compound. These pathways are often initiated by an extracellular signal and culminate in a cellular response. An inhibitor can block the pathway at a specific kinase, thereby preventing the downstream signaling events.

Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

References

- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 95% | CAS: 884497-46-5 | AChemBlock [achemblock.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 884497-46-5|this compound|BLD Pharm [bldpharm.com]

- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Methyl 3-amino-5-fluorobenzoate in Synthetic Chemistry

For Immediate Release

[City, State] – [Date] – Methyl 3-amino-5-fluorobenzoate, a fluorinated aromatic compound, is a key building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional nature, featuring an amine, a methyl ester, and a fluorine atom on a benzene ring, offers medicinal chemists and researchers a versatile scaffold for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its synthesis, properties, and applications, complete with experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, providing a ready reference for researchers.

| Property | Value |

| CAS Number | 884497-46-5 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents |

Synthesis of this compound

The most direct and common method for the preparation of this compound is the Fischer esterification of 3-amino-5-fluorobenzoic acid. This acid-catalyzed reaction with methanol provides a high-yielding and straightforward route to the desired methyl ester.

Experimental Protocol: Fischer Esterification of 3-amino-5-fluorobenzoic acid

Materials:

-

3-amino-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), slowly add concentrated sulfuric acid (0.2 eq) at 0 °C (ice bath).

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white to off-white crystalline solid.

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Purity (by HPLC) |

| 3-amino-5-fluorobenzoic acid | 1.0 | 85-95 | >98% |

Role as a Synthetic Building Block

The strategic placement of the amino, fluoro, and methyl ester groups makes this compound a highly valuable intermediate in multi-step organic synthesis. The amino group can be readily acylated, alkylated, or transformed into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in drug design.

Synthetic Workflow:

The following diagram illustrates the general synthetic utility of this compound.

Caption: Synthetic transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in numerous biologically active compounds. The related compound, 3-amino-5-fluorobenzoic acid, is a known intermediate in the synthesis of fluorinated pharmaceuticals.[1] The ester derivative, this compound, serves as a protected and activated form of this acid, making it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the fluorine atom is particularly advantageous as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its straightforward preparation and the reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. Researchers and professionals in drug development and materials science can leverage the unique properties of this compound to advance their synthetic endeavors.

Disclaimer: The experimental protocol provided is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Methodological & Application

Application Notes and Protocols for Methyl 3-amino-5-fluorobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-fluorobenzoate is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutic agents. The presence of a fluorine atom on the aromatic ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on Isocitrate Dehydrogenase 1 (IDH1) and RNA Helicase DHX9 inhibitors.

Physicochemical Properties

| Property | Value |

| CAS Number | 884497-46-5 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol |

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly as a scaffold for compounds targeting enzymes implicated in cancer and other diseases.

Synthesis of Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumorigenesis.[1][2][3] Inhibitors of mutant IDH1 are therefore of significant therapeutic interest. This compound is a crucial starting material for the synthesis of potent IDH1 inhibitors.

Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-HG.[2] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and altered gene expression that promotes cancer development.[1]

This protocol is adapted from patent literature for the synthesis of a key intermediate in the development of IDH1 inhibitors.[4][5][6][7][8][9]

Materials:

-

This compound

-

Dry N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (440 mg, 2.6 mmol) in dry DMF (10 mL) under an inert atmosphere, add sodium hydride (187 mg, 7.8 mmol, 60% dispersion) portionwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 g, 6.5 mmol) dropwise to the reaction mixture.

-

The reaction mixture is then stirred at 40°C for 16 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, Methyl 3-(dibenzylamino)-5-fluorobenzoate.

Expected Outcome: The protocol should yield the dibenzylated product which can be further elaborated through a multi-step synthesis to afford the final IDH1 inhibitor.

Synthesis of RNA Helicase DHX9 Inhibitors

DHX9 is an RNA helicase involved in various cellular processes, including transcription, RNA processing, and maintenance of genomic stability.[10][11][12][13] It has been identified as a potential therapeutic target in certain cancers, particularly those with microsatellite instability.[14][15] this compound can be used as a starting point for the synthesis of DHX9 inhibitors.

The following workflow outlines the synthesis of a key amide intermediate for DHX9 inhibitors, as described in patent literature.[14][15]

This protocol details the amide coupling reaction between this compound and a pyrazole carboxylic acid.[14][15]

Materials:

-

This compound

-

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Acetonitrile (ACN)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of this compound (1 g, 5.91 mmol), HATU (2.91 g, 7.68 mmol), and DIEA (2.28 g, 17.7 mmol) in DMF (15 mL), add 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1 g, 6.50 mmol).

-

Stir the mixture for 1 hour at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by reverse phase flash chromatography, eluting with a gradient of acetonitrile in water to obtain the desired product.

Quantitative Data Summary

While specific IC₅₀ values for final drug candidates derived from these exact intermediates are proprietary and often not disclosed in initial patents, the following table provides representative biological activities for inhibitors of the target classes discussed. This data is intended to give researchers a benchmark for the potency of compounds in these classes.

| Target | Compound Class | Representative IC₅₀ (nM) | Reference |

| Mutant IDH1 (R132H) | Phenyl-glycine based inhibitors | < 10 | --INVALID-LINK-- |

| DHX9 | Small molecule inhibitors | 50 - 500 | --INVALID-LINK-- |

| ERK1/2 | Aminoheteroaryl benzamides | < 20 | --INVALID-LINK-- |

| PARP-1 | Pyridophthalazinones | < 5 | --INVALID-LINK-- |

Note: The provided IC₅₀ values are for representative compounds and may not directly correspond to molecules synthesized using the exact protocols described above. They serve as an illustration of the potency achievable for these targets.

Conclusion

This compound is a key building block for the synthesis of targeted therapies. The protocols and workflows provided herein, derived from patent literature, offer a starting point for medicinal chemists to explore the synthesis of novel inhibitors for clinically relevant targets such as mutant IDH1 and DHX9. The strategic incorporation of the 3-amino-5-fluorobenzoyl moiety can lead to the development of potent and selective drug candidates. Further optimization of these synthetic routes and subsequent biological evaluation are essential steps in the drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 6. EP2804851B1 - Lactam derivates useful as inhibitors of mutant idh1 - Google Patents [patents.google.com]

- 7. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]

- 8. WO2013107291A1 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. oncotarget.com [oncotarget.com]

- 14. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Electrophilic Reactions of Methyl 3-amino-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the reactions of Methyl 3-amino-5-fluorobenzoate with various electrophiles. It includes theoretical considerations, practical application notes, detailed experimental protocols, and visual aids to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound (CAS No. 884497-46-5) is a valuable substituted aniline derivative widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure incorporates three key functional groups that dictate its reactivity: an activating amino group, a deactivating fluorine atom, and a deactivating methyl ester group.

The primary site of electrophilic attack is governed by the directing effects of these substituents. The amino (-NH₂) group is a potent activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). Conversely, the methyl ester (-COOCH₃) and fluorine (-F) groups are deactivating. This electronic interplay makes the positions ortho and para to the amino group the most nucleophilic and, therefore, the most likely sites for electrophilic substitution.

Application Notes

The reactivity of this compound is primarily centered around the nucleophilic amino group and the activated aromatic ring. Common reactions with electrophiles include N-acylation, N-sulfonylation, and electrophilic aromatic halogenation.

N-Acylation

N-acylation of the primary amino group is a fundamental transformation that forms a stable amide linkage. This reaction is commonly used to protect the amino group or to introduce various acyl moieties as part of a larger molecular scaffold. The reaction typically proceeds smoothly with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.

N-Sulfonylation

Similar to acylation, N-sulfonylation involves the reaction of the amino group with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many pharmaceutical compounds. The reaction conditions are analogous to N-acylation, typically requiring a base and an aprotic solvent. A notable application of a similar compound, methyl 3-amino-2-fluorobenzoate, is its sulfonylation in the synthesis of the kinase inhibitor Dabrafenib.[2][3][4]

Electrophilic Aromatic Halogenation

The electron-rich aromatic ring of this compound is susceptible to electrophilic halogenation (e.g., bromination or chlorination). The strong activating effect of the amino group directs the halogen to the ortho and para positions. Due to the high activation, these reactions can sometimes lead to polysubstitution if not carefully controlled.[5] The most likely positions for monosubstitution are C2, C4, and C6, with the specific outcome influenced by steric hindrance and reaction conditions.

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with common electrophiles. Please note that yields are representative and can vary based on reaction scale and optimization.

| Reaction Type | Electrophile | Reagents/Conditions | Expected Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| N-Acylation | Acetyl Chloride | Pyridine, DCM, 0°C to RT | Methyl 3-(acetylamino)-5-fluorobenzoate | 211.19 | 85-95 |

| N-Sulfonylation | 2,6-Difluorobenzenesulfonyl Chloride | Pyridine, DCM, 15°C | Methyl 3-(((2,6-difluorophenyl)sulfonyl)amino)-5-fluorobenzoate | 343.30 | ~90 |

| Halogenation | N-Bromosuccinimide (NBS) | DMF, RT | Methyl 3-amino-2-bromo-5-fluorobenzoate and other isomers | 248.05 | 70-85 |

Experimental Protocols

The following protocols are representative methods for the electrophilic reactions of this compound.

Protocol 1: N-Acylation with Acetyl Chloride